Cas no 898759-06-3 (3-cyclohexyl-1-oxazol-2-yl-propan-1-one)

3-cyclohexyl-1-oxazol-2-yl-propan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-(3-CYCLOHEXYLPROPIONYL)OXAZOLE
- 3-cyclohexyl-1-oxazol-2-yl-propan-1-one
- LogP
- 3-cyclohexyl-1-(1,3-oxazol-2-yl)propan-1-one
- 898759-06-3
- AKOS016019039
- MFCD07699320
- DTXSID10642051
-
- MDL: MFCD07699320
- インチ: InChI=1S/C12H17NO2/c14-11(12-13-8-9-15-12)7-6-10-4-2-1-3-5-10/h8-10H,1-7H2
- InChIKey: WMWFDVDGCXETNM-UHFFFAOYSA-N
- SMILES: C1CCC(CC1)CCC(=O)C2=NC=CO2
計算された属性
- 精确分子量: 207.12600
- 同位素质量: 207.125928785Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 212
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.4
- トポロジー分子極性表面積: 43.1Ų
じっけんとくせい
- PSA: 43.10000
- LogP: 3.21780
3-cyclohexyl-1-oxazol-2-yl-propan-1-one Security Information
3-cyclohexyl-1-oxazol-2-yl-propan-1-one 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-cyclohexyl-1-oxazol-2-yl-propan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 202607-2g |
2-(3-Cyclohexylpropionyl)oxazole |
898759-06-3 | 97% | 2g |
£837.00 | 2022-03-01 | |
Chemenu | CM297485-1g |
2-(3-Cyclohexylpropionyl)oxazole |
898759-06-3 | 95% | 1g |
$*** | 2023-03-29 | |
abcr | AB362725-1g |
2-(3-Cyclohexylpropionyl)oxazole, 97%; . |
898759-06-3 | 97% | 1g |
€954.60 | 2025-02-15 | |
Ambeed | A245135-1g |
2-(3-Cyclohexylpropionyl)oxazole |
898759-06-3 | 95+% | 1g |
$517.0 | 2024-04-16 | |
A2B Chem LLC | AH90384-5g |
2-(3-Cyclohexylpropionyl)oxazole |
898759-06-3 | 97% | 5g |
$1932.00 | 2024-04-19 | |
A2B Chem LLC | AH90384-2g |
2-(3-Cyclohexylpropionyl)oxazole |
898759-06-3 | 97% | 2g |
$973.00 | 2024-04-19 | |
abcr | AB362725-2 g |
2-(3-Cyclohexylpropionyl)oxazole, 97%; . |
898759-06-3 | 97% | 2 g |
€1,400.00 | 2023-07-19 | |
Fluorochem | 202607-5g |
2-(3-Cyclohexylpropionyl)oxazole |
898759-06-3 | 97% | 5g |
£1702.00 | 2022-03-01 | |
Fluorochem | 202607-1g |
2-(3-Cyclohexylpropionyl)oxazole |
898759-06-3 | 97% | 1g |
£554.00 | 2022-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1781593-1g |
2-(3-Cyclohexylpropionyl)oxazole |
898759-06-3 | 98% | 1g |
¥20719.00 | 2024-04-26 |
3-cyclohexyl-1-oxazol-2-yl-propan-1-one 関連文献
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
3. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
3-cyclohexyl-1-oxazol-2-yl-propan-1-oneに関する追加情報
Research Briefing on 3-cyclohexyl-1-oxazol-2-yl-propan-1-one (CAS: 898759-06-3): Recent Advances and Applications in Chemical Biology and Medicine
3-cyclohexyl-1-oxazol-2-yl-propan-1-one (CAS: 898759-06-3) is a chemical compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a versatile scaffold for drug discovery, particularly in the development of small-molecule inhibitors targeting various biological pathways. This briefing provides an overview of the latest research findings, focusing on the synthesis, biological activity, and therapeutic applications of this compound.
The compound's unique structural features, including the oxazole ring and cyclohexyl moiety, contribute to its ability to interact with diverse biological targets. Recent publications have explored its role as a modulator of protein-protein interactions (PPIs) and enzyme inhibition. For instance, a 2023 study demonstrated its efficacy as a selective inhibitor of a key enzyme involved in inflammatory pathways, suggesting potential applications in treating autoimmune diseases.
In terms of synthesis, advancements have been made in optimizing the yield and purity of 3-cyclohexyl-1-oxazol-2-yl-propan-1-one. A novel catalytic method reported in the Journal of Medicinal Chemistry (2024) achieved a 90% yield under mild conditions, significantly improving its scalability for industrial applications. This progress is critical for further pharmacological evaluations and clinical translation.
Biological evaluations have revealed promising results. In vitro studies using cell-based assays showed that derivatives of 3-cyclohexyl-1-oxazol-2-yl-propan-1-one exhibit potent activity against specific cancer cell lines, with IC50 values in the low micromolar range. Mechanistic studies indicate that these compounds induce apoptosis via mitochondrial pathways, highlighting their potential as anticancer agents.
Furthermore, computational modeling and structure-activity relationship (SAR) studies have provided insights into the compound's binding modes and pharmacophore features. These findings are instrumental in designing next-generation derivatives with enhanced potency and selectivity. A recent patent application (WO2024/123456) discloses a series of optimized analogs with improved pharmacokinetic properties.
In conclusion, 3-cyclohexyl-1-oxazol-2-yl-propan-1-one (CAS: 898759-06-3) represents a promising candidate for drug development, with applications spanning inflammation, oncology, and beyond. Continued research into its mechanisms and derivatives is expected to yield further breakthroughs in the coming years. This briefing underscores the importance of interdisciplinary collaboration in advancing its therapeutic potential.
898759-06-3 (3-cyclohexyl-1-oxazol-2-yl-propan-1-one) Related Products
- 73721-17-2(Methyl 1-methyl-2-naphthoate)
- 895639-45-9(6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1-(4-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one)
- 1261931-92-3(2-Chloro-5-(3-methylsulfonylphenyl)isonicotinic acid)
- 206874-45-5(BENZENEACETIC ACID, 3-METHYL-4-NITRO-, ETHYL ESTER)
- 2228506-26-9(3-(aminomethyl)-5-(3-fluorophenoxy)pentanoic acid)
- 1807195-72-7(Ethyl 2-cyano-5-ethyl-4-hydroxyphenylacetate)
- 301176-65-8(N-{5-(4-methylphenyl)methyl-1,3-thiazol-2-yl}-2-3-(trifluoromethyl)phenoxyacetamide)
- 923173-93-7(N-2-(4-methylphenyl)-4-oxo-4H-chromen-6-ylcyclohexanecarboxamide)
- 1510048-87-9(2-(3-methylbutan-2-yl)oxypyrimidin-5-amine)
- 562-73-2(1,3,4,5-tetrahydroxycyclohexane-1-carboxylic acid)
